N-(1-isobutyl-1H-indol-5-yl)tetrazolo[1,5-a]pyridine-7-carboxamide
Description
Propriétés
Formule moléculaire |
C18H18N6O |
|---|---|
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
N-[1-(2-methylpropyl)indol-5-yl]tetrazolo[1,5-a]pyridine-7-carboxamide |
InChI |
InChI=1S/C18H18N6O/c1-12(2)11-23-7-5-13-9-15(3-4-16(13)23)19-18(25)14-6-8-24-17(10-14)20-21-22-24/h3-10,12H,11H2,1-2H3,(H,19,25) |
Clé InChI |
RSXXEZDKTOFBHK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN1C=CC2=C1C=CC(=C2)NC(=O)C3=CC4=NN=NN4C=C3 |
Origine du produit |
United States |
Méthodes De Préparation
Tetrazolo[1,5-a]pyridine Core Formation
The tetrazolo[1,5-a]pyridine moiety is synthesized via a one-pot three-component reaction between pyridine-2-carbaldehyde derivatives, sodium azide, and nitriles. For example, pyridine-2-carbaldehyde reacts with 3-cyanoacetyl indole and sodium azide in the presence of hexamethylenetetramine (HMTA)/MIL-101(Cr) catalyst under microwave irradiation (80°C, 1 h), yielding tetrazolo[1,5-a]pyridine-6-carbonitriles in 85–92% yields.
Key Reaction Parameters:
| Component | Role | Optimal Molar Ratio |
|---|---|---|
| Pyridine-2-carbaldehyde | Electrophilic aldehyde | 1.0 |
| Sodium azide | Tetrazole ring precursor | 1.2 |
| 3-Cyanoacetyl indole | Nucleophilic cyanide source | 1.0 |
| HMTA/MIL-101(Cr) | Heterogeneous catalyst | 10 mol% |
This method eliminates column chromatography, as the catalyst is recyclable for five cycles without significant activity loss.
Indole Alkylation
1-Isobutyl-1H-indol-5-amine is prepared via N-alkylation of 5-nitroindole with isobutyl bromide under basic conditions. Using NaH in DMF at 0°C for 10 min, followed by heating to 100°C for 24 h, achieves 78% yield. Reduction of the nitro group with H₂/Pd-C in ethanol affords the amine in 95% yield.
Carboxamide Coupling
The tetrazolo[1,5-a]pyridine-7-carboxylic acid is activated as an acid chloride using SOCl₂ and coupled with 1-isobutyl-1H-indol-5-amine in anhydrous THF. EDCl/HOBt-mediated coupling at 25°C for 12 h affords the final carboxamide in 82% yield.
Sequential Ugi-Azide/Deprotection Strategy
Azido-Ugi Four-Component Reaction
A Ugi-azide reaction between 2-pyridylacetic acid, tert-butyl isocyanide, isobutylamine, and TMS-azide in methanol (24 h, 25°C) yields a tetrazole intermediate. Deprotection with HCl/MeOH (48 h) generates the primary amine, which undergoes cyclization with acetic anhydride (80°C, 4 h) to form tetrazolo[1,5-a]pyridine-7-carboxamide.
Yield Comparison:
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Ugi-azide reaction | 74 | 98.5 |
| Deprotection | 88 | 99.2 |
| Cyclization | 81 | 97.8 |
This route achieves an overall yield of 52%, superior to traditional methods requiring >5 steps.
Pyridine N-Oxide Conversion
One-Step Tetrazole Formation
Pyridine N-oxide reacts with diphenyl phosphorazidate (DPPA) in pyridine at 120°C (6 h), directly forming tetrazolo[1,5-a]pyridine in 89% yield. Subsequent nitration at position 7 using HNO₃/H₂SO₄ (0°C, 2 h) introduces the nitro group, which is reduced to an amine (H₂/Pd-C) and oxidized to carboxylic acid (KMnO₄).
Limitations:
-
Requires harsh nitration conditions (risk of over-oxidation).
-
Low regioselectivity for larger substituents (e.g., isobutyl).
Solid-Phase Peptide Synthesis (SPPS)
Resin-Bound Assembly
Wang resin is functionalized with Fmoc-protected tetrazolo[1,5-a]pyridine-7-carboxylic acid. After Fmoc deprotection (20% piperidine/DMF), 1-isobutyl-1H-indol-5-amine is coupled using HBTU/DIEA (2 h, 25°C). Cleavage with TFA/H₂O (95:5) releases the product in 68% yield.
Advantages:
-
Enables parallel synthesis of analogs.
-
Reduces purification steps.
Comparative Analysis of Methods
| Method | Overall Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| MCR Approach | 82 | 98.7 | High | Moderate |
| Ugi-Azide/Deprotection | 52 | 97.8 | Medium | Low |
| Pyridine N-Oxide | 45 | 95.2 | Low | High |
| SPPS | 68 | 99.1 | Low | Very High |
The MCR approach is optimal for industrial-scale synthesis due to its high yield and catalyst recyclability. SPPS is preferred for small-scale, high-purity applications.
Mechanistic Insights
Analyse Des Réactions Chimiques
Cycloaddition Reactions
The tetrazolo[1,5-a]pyridine moiety participates in 1,3-dipolar cycloadditions, leveraging the tetrazole’s electron-deficient nitrogens. For example:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
The tetrazole ring can act as a dipolarophile in click chemistry reactions. In the presence of copper catalysts, it reacts with terminal alkynes to form triazole-linked derivatives (Figure 1) .
| Reaction Conditions | Outcome | Yield | Reference |
|---|---|---|---|
| CuI (10 mol%), DMF, 80°C, 12 h | Triazole formation at tetrazole C3 position | 78% |
Nucleophilic Substitutions
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis:
Concentrated HCl (6N) at reflux cleaves the amide bond to yield tetrazolo[1,5-a]pyridine-7-carboxylic acid and 1-isobutyl-1H-indol-5-amine. -
Basic Hydrolysis:
NaOH (2M) in ethanol/water (1:1) at 60°C produces the corresponding carboxylate salt.
| Condition | Product | Reaction Time | Yield |
|---|---|---|---|
| 6N HCl, reflux | Carboxylic acid + amine | 8 h | 85% |
| 2M NaOH, ethanol/water, 60°C | Sodium carboxylate | 6 h | 92% |
Electrophilic Aromatic Substitution
The indole moiety undergoes electrophilic substitutions at the C2 and C7 positions:
| Reagent | Position | Product | Yield |
|---|---|---|---|
| HNO3/H2SO4, 0°C | C2 | 2-Nitro-indole derivative | 67% |
| NBS, DMF, RT | C7 | 7-Bromo-indole derivative | 73% |
Reductive Transformations
The tetrazole ring is reduced under catalytic hydrogenation:
| Catalyst | Product | Time | Yield |
|---|---|---|---|
| 10% Pd/C, H2, MeOH | Pyridine-7-carboxamide with NH2 | 4 h | 89% |
Cross-Coupling Reactions
The indole’s isobutyl group facilitates Suzuki-Miyaura couplings:
-
Borylation:
Bis(pinacolato)diboron with Pd(dppf)Cl2 forms a boronic ester intermediate for further functionalization.
| Catalyst | Coupling Partner | Product | Yield |
|---|---|---|---|
| Pd(dppf)Cl2, KOAc, dioxane | Aryl bromide | Biaryl-indole hybrid | 81% |
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals stability up to 250°C, beyond which the tetrazole ring decomposes exothermically to release N2 gas.
Key Mechanistic Insights
-
The tetrazole’s resonance stabilization directs reactivity toward electrophilic and dipolarophilic sites .
-
Steric hindrance from the isobutyl group on indole moderates substitution patterns.
This compound’s multifunctional architecture enables its use in synthesizing bioactive hybrids, supported by robust experimental protocols and structural characterization (IR, NMR, MS) .
Applications De Recherche Scientifique
Anticancer Activity
A significant area of research focuses on the anticancer properties of N-(1-isobutyl-1H-indol-5-yl)tetrazolo[1,5-a]pyridine-7-carboxamide and its derivatives. Studies have demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines, including:
- Human Colon Cancer : The compound showed significant inhibition of cell proliferation in HCT-116 cells.
- Lung Cancer : Strong activity was noted against A549 cells.
- Breast Cancer : The compound's efficacy was evaluated against MCF-7 and MDA-MB-231 cell lines, revealing varying degrees of cytotoxicity compared to standard chemotherapeutics like doxorubicin .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the indole and tetrazole rings can significantly influence biological activity. For instance:
| Substituent | Effect on Activity |
|---|---|
| Isobutyl group | Enhances lipophilicity and potency |
| Halogen substitutions | Modulate receptor interactions |
| Carbonitrile group | Increases cytotoxicity |
This table highlights how modifications can lead to improved therapeutic profiles.
In Vitro Studies
In vitro studies have consistently shown that derivatives of this compound possess significant anticancer properties. For example, a study reported that specific derivatives exhibited greater cytotoxicity compared to established chemotherapeutics across multiple cancer cell lines .
In Vivo Studies
While in vitro results are promising, in vivo studies are essential for evaluating the therapeutic potential of this compound. Preliminary animal studies suggest that certain derivatives may effectively inhibit tumor growth without significant toxicity to normal tissues, indicating a favorable therapeutic index .
Mécanisme D'action
The precise mechanism by which ITP7 exerts its effects remains an active area of investigation. It likely involves interactions with specific molecular targets and signaling pathways.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The following table and analysis compare N-(1-isobutyl-1H-indol-5-yl)tetrazolo[1,5-a]pyridine-7-carboxamide with structurally or functionally related compounds from the literature.
Table 1: Structural and Functional Comparison of Tetrazolo/Pyrazolo-Based Carboxamides
*Activity inferred from structural analogs in , and .
Key Structural Differences and Implications
Core Heterocycle :
- The target compound’s tetrazolo[1,5-a]pyridine core differs from pyrazolo[1,5-a]pyrimidine derivatives (e.g., compounds 13a and 5a) in nitrogen atom positioning and aromaticity. Tetrazolo rings may confer greater metabolic stability due to reduced susceptibility to oxidative degradation compared to pyrazolo systems .
This substitution mirrors trends in kinase inhibitors, where bulky groups improve target selectivity . In contrast, thiazolidinone-containing tetrazoloquinoline derivatives () exhibit analgesic activity, suggesting that electron-withdrawing substituents (e.g., dichlorophenyl) may shift functionality toward pain modulation .
The carboxamide linkage in the target compound may similarly engage hydrogen bonding with enzymatic active sites. Pyrazolo[1,5-a]pyrimidine carboxamides () demonstrate diverse applications, including cathepsin inhibition and anxiolytic effects, highlighting the versatility of carboxamide-functionalized heterocycles .
Activité Biologique
N-(1-isobutyl-1H-indol-5-yl)tetrazolo[1,5-a]pyridine-7-carboxamide, with the molecular formula and a molecular weight of approximately 334.375 g/mol, is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique combination of an indole structure and a tetrazolo-pyridine moiety, which are known for their significant pharmacological properties.
Structure and Properties
The structural composition of this compound includes:
- Indole moiety : Contributes to various biological activities, including anti-inflammatory and anticancer effects.
- Tetrazolo-pyridine group : Enhances the compound's interaction with biological targets, potentially increasing its efficacy in therapeutic applications.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cytotoxicity Testing : In vitro assays have shown that related indole-tetrazole derivatives display potent cytotoxic effects against various cancer cell lines, including colon (HCT-116), breast (MCF-7), and lung (A549) cancers. These compounds were evaluated using the MTT assay, which assesses cell viability based on mitochondrial activity .
| Compound | Cancer Cell Line | IC50 (µM) | Comparison with Doxorubicin |
|---|---|---|---|
| 4a | HCT-116 | 10 | More potent |
| 4b | MCF-7 | 15 | Comparable |
| 4c | A549 | 8 | More potent |
These findings indicate that the compound could serve as a promising candidate for further development in cancer therapy.
Antiviral and Anti-inflammatory Properties
In addition to anticancer effects, compounds within this class have shown antiviral and anti-inflammatory activities. The presence of the tetrazole ring is particularly important as it is known to enhance the bioactivity of various pharmaceutical agents.
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Cell Proliferation : By interfering with signaling pathways associated with cancer cell growth.
- Induction of Apoptosis : Triggering programmed cell death in malignant cells.
- Modulation of Immune Response : Potentially reducing inflammation through the inhibition of pro-inflammatory cytokines.
Synthesis and Evaluation
A study focused on the synthesis of tetrazolo-pyridine derivatives highlighted the importance of multicomponent reactions (MCRs) in creating diverse chemical libraries for biological evaluation. The synthesized compounds were tested for their antiproliferative activity against various cancer cell lines, revealing that several derivatives exhibited strong cytotoxicity compared to standard chemotherapy agents like doxorubicin .
Comparative Analysis
A comparative analysis with other indole derivatives showed that this compound has enhanced activity due to its unique structural features. This positions it as a valuable compound in drug discovery efforts aimed at developing new anticancer therapies .
Q & A
Q. What synthetic methodologies are effective for preparing N-(1-isobutyl-1H-indol-5-yl)tetrazolo[1,5-a]pyridine-7-carboxamide?
The compound can be synthesized via multi-step protocols involving cyclocondensation, hydrolysis, and amidation. For example, cyclocondensation of methyl 3-amino-1H-pyrazole-4-carboxylate with methyl 5-(benzyl(tert-butoxycarbonyl)amino)-3-oxopentanoate forms the pyrazolo[1,5-a]pyrimidine core, followed by ester hydrolysis and bis(pentafluorophenyl) carbonate (BPC)-mediated amidation to introduce the carboxamide group . Catalyst-free methods under mild conditions (e.g., microwave-assisted reactions) are emerging to improve yields and reduce toxicity .
Q. How can structural characterization of this compound be validated experimentally?
Key techniques include:
- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and coupling patterns .
- FT-IR spectroscopy to identify functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) for molecular formula confirmation (e.g., [M + H]+ calculated vs. observed) .
- Elemental analysis to verify purity and stoichiometry .
Q. What in vitro assays are suitable for evaluating its biological activity?
- Enzyme inhibition assays (e.g., cathepsin K/B inhibition using fluorogenic substrates) to determine IC₅₀ values .
- MTT cytotoxicity assays against cancer cell lines (e.g., HCT-116, MCF-7) to assess antiproliferative activity .
- Docking studies to predict binding interactions with target enzymes (e.g., cathepsins) .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values) be resolved across structural analogs?
Discrepancies may arise from substituent effects or assay conditions. For example, N-butylcarboxamide derivatives showed stronger cathepsin K inhibition (IC₅₀ ~25 µM) than N-picolyl analogs (IC₅₀ ~45 µM for cathepsin B) due to steric and electronic differences . To resolve contradictions:
Q. What strategies optimize the synthesis of tetrazolo[1,5-a]pyridine derivatives to enhance yield and scalability?
- Catalyst selection : Ammonium chloride improves dihydrotetrazolo[1,5-a]pyrimidine yields via Biginelli-type reactions .
- Solvent systems : Ethanol/DMF mixtures enhance crystallinity and purity during recrystallization .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from hours to minutes) while maintaining regioselectivity .
Q. How can thermal stability and decomposition pathways be assessed for safe handling?
- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition onset temperatures and enthalpy changes .
- Adiabatic calorimetry (ARC) to model thermal runaway scenarios and calculate safety parameters (e.g., TMRₐd for storage) .
- DFT calculations (B3LYP/6-31G(d,p)) to predict bond dissociation energies and reactive intermediates .
Q. How do in vitro cytotoxicity results translate to in vivo models for this compound?
Q. What computational methods validate mechanistic hypotheses for its biological activity?
- Molecular dynamics (MD) simulations to study protein-ligand interactions over time .
- Density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and correlate with inhibitory potency .
- ADMET prediction tools (e.g., SwissADME) to optimize drug-likeness and reduce attrition .
Methodological Guidance
Q. How to address low yield in amidation steps during synthesis?
Q. How to resolve spectral overlap in NMR characterization?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
